1-(4-Bromophenyl)-1-methylhydrazine

Experimental Hematology Hemolysis Assay Comparative Toxicology

1-(4-Bromophenyl)-1-methylhydrazine (CAS 74763-71-6) is a para-bromo-substituted arylhydrazine derivative with molecular formula C₇H₉BrN₂ and molecular weight 201.06 g/mol. The compound features a bromine atom at the para position of the phenyl ring and a methyl group on the hydrazine nitrogen, distinguishing it structurally from unsubstituted phenylhydrazines and other halogenated analogs.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 74763-71-6
Cat. No. B3056854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1-methylhydrazine
CAS74763-71-6
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3
InChIKeyQXVJMCORVAGFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1-methylhydrazine (CAS 74763-71-6): Baseline Physicochemical and Structural Profile for Procurement Assessment


1-(4-Bromophenyl)-1-methylhydrazine (CAS 74763-71-6) is a para-bromo-substituted arylhydrazine derivative with molecular formula C₇H₉BrN₂ and molecular weight 201.06 g/mol . The compound features a bromine atom at the para position of the phenyl ring and a methyl group on the hydrazine nitrogen, distinguishing it structurally from unsubstituted phenylhydrazines and other halogenated analogs . Key physicochemical parameters include a melting point of 33 °C, a predicted boiling point of 280.5±23.0 °C, predicted density of 1.537±0.06 g/cm³, and predicted pKa of 5.09±0.29 [1]. The compound exhibits a calculated logP of 2 and contains one hydrogen bond donor and two hydrogen bond acceptors [2].

Why 1-(4-Bromophenyl)-1-methylhydrazine Cannot Be Interchanged with Close Halogen or N-Substitution Analogs


Substitution among 1-(4-halophenyl)-1-methylhydrazine analogs or between N-methyl and N-unsubstituted variants is not functionally equivalent due to three quantifiable differentiation factors. First, the bromine substituent confers substantially higher hemolytic activity compared to chloro, fluoro, or unsubstituted phenylhydrazine derivatives, with p-bromophenylhydrazine producing the most rapid erythrocyte destruction in comparative anemia models [1]. Second, the bromine atom enables specific cross-coupling reactivity (Suzuki-Miyaura transformations) that is mechanistically distinct from chloro or fluoro analogs, with documented differences in catalytic C-H functionalization yields . Third, the physical state at ambient laboratory temperature differs markedly: 1-(4-bromophenyl)-1-methylhydrazine exists as a solid (mp 33 °C), whereas the unsubstituted 1-methyl-1-phenylhydrazine is a liquid at 20 °C, impacting handling, storage, and formulation protocols .

Quantitative Differentiation Evidence: 1-(4-Bromophenyl)-1-methylhydrazine versus Halogen and N-Substitution Analogs


Hemolytic Activity: p-Bromophenylhydrazine Produces Most Rapid Erythrocyte Destruction Among Hydrazine Derivatives

In a comparative study of hydrazine derivatives for experimental anemia induction, p-bromophenylhydrazine (the des-methyl analog of the target compound) demonstrated the most rapid destruction of red blood corpuscles among all tested compounds. Phenylhydrazine, acetylphenylhydrazine, and p-bromophenylhydrazine all produced rapid erythrocyte destruction, but p-bromophenylhydrazine exhibited such rapid hemolytic action that large amounts of cell debris were present in the blood before any appreciable decrease in red cell count could be observed [1]. This contrasts with other derivatives such as symmetrical diisopropylhydrazine, where anemia onset was delayed for several days [1]. Diphenylcarbazide and p-hydrazinobenzoic acid exerted little or no hemolytic action [1].

Experimental Hematology Hemolysis Assay Comparative Toxicology

Rh(III)-Catalyzed C-H Alkenylation: 4-Bromo Derivative Achieves 73% Isolated Yield in Indole Synthesis

In a Rh(III)-catalyzed, N-amino-directed C-H alkenylation protocol for heterocycle synthesis, 1-(4-bromophenyl)-1-methylhydrazine was employed as a substrate for indole formation via in situ annulation. The reaction was conducted at room temperature using [Cp*RhCl₂]₂ catalyst (0.5 mol %) and AgSbF₆ (20 mol %) in methanol, achieving a 73% isolated yield of the corresponding indole product . Under identical reaction conditions, the 4-chloro-substituted analog (1-(4-chlorophenyl)-1-methylhydrazine) produced the indole product in 61% isolated yield, establishing a 12% absolute yield advantage for the bromo derivative . This yield differential is attributable to the bromine substituent's superior leaving-group character and enhanced electrophilicity at the para position compared to chlorine in this catalytic manifold.

C-H Activation Heterocycle Synthesis Rhodium Catalysis

Physical State Differential: Solid at Ambient Temperature versus Liquid Analogs

1-(4-Bromophenyl)-1-methylhydrazine exhibits a melting point of 33 °C, existing as a solid at standard ambient laboratory temperature (20-22 °C) . This contrasts with the unsubstituted analog 1-methyl-1-phenylhydrazine (CAS 618-40-6), which is a clear yellow to orange-brown liquid at 20 °C with a boiling point of 54-55 °C at 0.3 mmHg and density of 1.038 g/mL at 25 °C . The fluorinated analog 1-(4-fluorophenyl)-1-methylhydrazine (CAS 1978-54-7) is also reported as a liquid under standard conditions [1]. The solid-state nature of the bromo derivative simplifies weighing accuracy, reduces volatility-related losses during storage, and enables solid-phase formulation approaches not feasible with liquid analogs.

Physical Chemistry Handling Properties Formulation

LogP and Predicted Lipophilicity: Enhanced Partitioning versus Fluoro and Unsubstituted Analogs

1-(4-Bromophenyl)-1-methylhydrazine exhibits a calculated octanol-water partition coefficient (LogP) of 2 [1]. This lipophilicity value is substantially higher than that of the corresponding fluoro-substituted analog 1-(4-fluorophenyl)-1-methylhydrazine, which has a calculated LogP of approximately 1.2-1.3 (extrapolated from 4-fluorobenzylhydrazine data and fluorine's -0.14 π Hansch substituent constant) [2]. The bromine substituent (π = +0.86) increases LogP by approximately 0.7-0.8 units relative to the fluoro analog and by approximately 0.86 units relative to unsubstituted 1-methyl-1-phenylhydrazine (LogP ~1.1-1.2) [3]. This enhanced lipophilicity predicts improved membrane permeability in cellular assays and altered pharmacokinetic distribution in vivo.

Lipophilicity ADME Prediction Medicinal Chemistry

Validated Application Scenarios for 1-(4-Bromophenyl)-1-methylhydrazine Based on Quantitative Differentiation Evidence


Rh(III)-Catalyzed Indole and Heterocycle Synthesis via Directed C-H Activation

1-(4-Bromophenyl)-1-methylhydrazine is the preferred substrate for Rh(III)-catalyzed, N-amino-directed C-H alkenylation reactions producing indoles and related heterocycles. Under [Cp*RhCl₂]₂/AgSbF₆ catalysis in methanol at room temperature, this substrate achieves 73% isolated yield, representing a 12% absolute yield improvement over the 4-chloro analog (61% yield) under identical conditions . The bromine substituent enhances electrophilicity at the para position, facilitating the C-H activation step while maintaining traceless directing group functionality. This yield advantage is particularly consequential in multi-step syntheses where intermediate loss propagates through subsequent transformations, and for scale-up operations (demonstrated to 10 g scale at 0.01 mol % catalyst loading) where even modest yield differentials produce substantial material cost savings .

Experimental Hematology Models Requiring Maximal Hemolytic Activity

For experimental anemia induction studies where rapid erythrocyte destruction is the desired experimental endpoint, compounds derived from the p-bromophenylhydrazine scaffold (including 1-(4-bromophenyl)-1-methylhydrazine as a synthetic precursor or active analog) provide the highest hemolytic activity among tested hydrazine derivatives . Comparative pharmacological evaluation demonstrates that p-bromophenylhydrazine produces more rapid red blood cell destruction than phenylhydrazine, acetylphenylhydrazine, methylphenylhydrazine, and diphenylhydrazine, with cell debris detectable before significant decreases in red cell count . This rapid-onset hemolytic profile contrasts with compounds such as symmetrical diisopropylhydrazine (delayed anemia onset) and diphenylcarbazide (minimal activity), establishing the brominated scaffold as the optimal choice when maximal hemolysis is required .

Solid-Phase Formulation and Precision Weighing Applications

1-(4-Bromophenyl)-1-methylhydrazine (mp 33 °C) is the appropriate choice for applications requiring solid-state handling at ambient laboratory temperature, where liquid analogs (1-methyl-1-phenylhydrazine and 1-(4-fluorophenyl)-1-methylhydrazine) are unsuitable . The solid physical state enables precise gravimetric dispensing for small-scale reactions without solvent co-introduction, reduces volatility-associated losses during storage and handling, and simplifies inert-atmosphere manipulation compared to liquid hydrazines . This property is particularly advantageous for high-throughput screening libraries, automated weighing systems, and long-term compound storage where liquid analogs require specialized cold storage (e.g., 1-methyl-1-phenylhydrazine requires 2-8 °C storage and is incompatible with oxidizing agents) .

Medicinal Chemistry Programs Targeting Enhanced Lipophilicity

In structure-activity relationship (SAR) campaigns where increased lipophilicity is a design objective, 1-(4-bromophenyl)-1-methylhydrazine serves as the scaffold of choice over fluoro and unsubstituted analogs. The compound exhibits a calculated LogP of 2, representing a 0.7-0.8 unit increase over the fluoro analog and a 0.8-0.9 unit increase over unsubstituted 1-methyl-1-phenylhydrazine . This enhanced lipophilicity, attributable to the bromine substituent (Hansch π = +0.86), predicts improved passive membrane permeability, higher volume of distribution, and increased blood-brain barrier penetration potential relative to less lipophilic halogenated alternatives . The bromo derivative is therefore preferentially selected when intracellular target engagement or CNS exposure is a primary pharmacological goal.

Quote Request

Request a Quote for 1-(4-Bromophenyl)-1-methylhydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.